molecular formula C19H14O5 B11063585 4-(4-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

4-(4-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

Cat. No.: B11063585
M. Wt: 322.3 g/mol
InChI Key: KOTAXXAWMHOFJD-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyranochromene core with a methoxyphenyl substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-hydroxycoumarin with an appropriate aldehyde under basic conditions, followed by cyclization to form the pyranochromene core . The reaction conditions often include the use of catalysts such as potassium carbonate (K2CO3) and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyranochromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives with altered electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with cytokine receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its electronic properties and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C19H14O5/c1-22-12-8-6-11(7-9-12)14-10-16(20)24-18-13-4-2-3-5-15(13)23-19(21)17(14)18/h2-9,14H,10H2,1H3

InChI Key

KOTAXXAWMHOFJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43

Origin of Product

United States

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